molecular formula C6H3Cl2NaO2S B12083393 2,3-Dichlorobenzenesulfinic acid sodium salt

2,3-Dichlorobenzenesulfinic acid sodium salt

Katalognummer: B12083393
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: XZOWVEWOVOKSCB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dichlorobenzenesulfinic acid sodium salt can be synthesized through several methods:

    Sulfonation of 2,3-dichlorobenzene: This involves the reaction of 2,3-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.

    Direct Chlorination: Another method involves the direct chlorination of benzenesulfinic acid followed by neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production typically involves the sulfonation route due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dichlorobenzenesulfonic acid.

    Reduction: Reduction reactions can convert it back to 2,3-dichlorobenzene.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfinic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, alcohols.

Major Products

    Oxidation: 2,3-Dichlorobenzenesulfonic acid.

    Reduction: 2,3-Dichlorobenzene.

    Substitution: Depending on the nucleophile, products can include 2,3-dichlorobenzene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,3-Dichlorobenzenesulfinic acid sodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-dichlorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function. The sulfinic acid group is particularly reactive, allowing it to participate in a wide range of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichlorobenzenesulfonic acid sodium salt: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    2,4-Dichlorobenzenesulfinic acid sodium salt: Chlorine atoms are substituted at different positions.

    Benzenesulfinic acid sodium salt: Lacks the chlorine substituents.

Uniqueness

2,3-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications.

Eigenschaften

Molekularformel

C6H3Cl2NaO2S

Molekulargewicht

233.05 g/mol

IUPAC-Name

sodium;2,3-dichlorobenzenesulfinate

InChI

InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

XZOWVEWOVOKSCB-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.